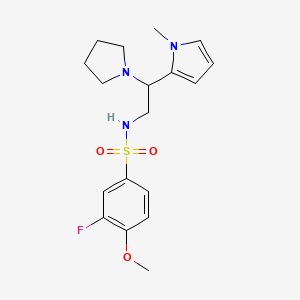
3-fluoro-4-methoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-fluoro-4-methoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H24FN3O3S and its molecular weight is 381.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 3-fluoro-4-methoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide , identified by its CAS number 1049417-91-5 , has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Formula
- Molecular Formula : C18H24FN3O3S
- Molecular Weight : 381.5 g/mol
Anticonvulsant Activity
Research indicates that compounds with similar structures have shown anticonvulsant properties. For instance, thiazole-bearing molecules have been reported to possess significant anticonvulsant activity, suggesting that structural modifications in related compounds may yield similar effects .
Cytotoxicity and Antiproliferative Effects
The compound's sulfonamide group is known for its role in inhibiting various cellular pathways. Studies have demonstrated that sulfonamide derivatives exhibit cytotoxic activity against cancer cell lines, including Jurkat and A-431 cells. The presence of electron-donating groups on the phenyl ring has been linked to enhanced antiproliferative effects, which may also apply to this compound .
Enzyme Inhibition
The compound may act as an inhibitor of specific kinases involved in cellular signaling pathways. Such inhibition is crucial in the context of cancer therapy, where targeting kinase activity can lead to reduced tumor growth and proliferation. The structure suggests potential interactions with ATP-binding sites in kinases, similar to other small molecule inhibitors .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Key factors influencing its activity include:
- Substituents on the Aromatic Ring : The presence of fluorine and methoxy groups can enhance lipophilicity and receptor affinity.
- Pyrrolidine and Pyrrole Moieties : These groups may contribute to the binding affinity towards biological targets, impacting both pharmacodynamics and pharmacokinetics.
Table 1: Comparative Analysis of Related Compounds
| Compound Name | Structure | Biological Activity | Reference |
|---|---|---|---|
| Compound A | [Structure A] | Anticonvulsant | |
| Compound B | [Structure B] | Cytotoxic | |
| 3-Fluoro... | [Current Structure] | Potential Inhibitor |
Preclinical Studies
In preclinical evaluations, analogs of sulfonamide compounds have demonstrated efficacy in reducing seizure frequency in animal models. These findings support the hypothesis that this compound could exhibit similar therapeutic benefits.
Propriétés
IUPAC Name |
3-fluoro-4-methoxy-N-[2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FN3O3S/c1-21-9-5-6-16(21)17(22-10-3-4-11-22)13-20-26(23,24)14-7-8-18(25-2)15(19)12-14/h5-9,12,17,20H,3-4,10-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPJLQJJBDXTSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNS(=O)(=O)C2=CC(=C(C=C2)OC)F)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













